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Compound of Interest

Compound Name: 1,2-Dibromocycloheptane

Cat. No.: B1614812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 1,2-dibromocycloheptane, a halogenated cycloalkane of interest in synthetic

organic chemistry. The document details available data for both cis and trans stereoisomers,

outlines experimental protocols for their synthesis and purification, and includes spectroscopic

information crucial for their characterization.

Core Physical and Chemical Properties
1,2-Dibromocycloheptane exists as two primary stereoisomers: cis-1,2-
dibromocycloheptane and trans-1,2-dibromocycloheptane. Their distinct spatial

arrangements of the bromine atoms lead to differences in their physical properties.

General Properties
Property Value Source

Molecular Formula C₇H₁₂Br₂ [1]

Molecular Weight 255.98 g/mol [1]

CAS Number
29974-68-3 (unspecified

stereochemistry)
[1]

IUPAC Name 1,2-dibromocycloheptane [1]
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Stereoisomer-Specific Properties
Quantitative data for the cis-isomer is limited in readily available literature. The data for the

trans-isomer is more commonly reported, including some calculated values.

Table 1: Physical Properties of trans-1,2-Dibromocycloheptane

Property Value Source

CAS Number 52021-35-9

Boiling Point 241.5 °C at 760 mmHg

Density 1.674 g/cm³

Vapor Pressure 0.0554 mmHg at 25°C

Flash Point 108.7 °C

Melting Point (T_fus)
287.87 K (14.72 °C)

(calculated)

logP (Octanol/Water Partition

Coefficient)
3.478 (calculated)

Water Solubility (log₁₀WS) -3.73 (calculated, in mol/L)

Table 2: Predicted Physical Properties of cis-1,2-Dibromocycloheptane

Based on trends observed in analogous cyclic dihalides, the following properties for the cis-

isomer can be anticipated. Generally, cis isomers of 1,2-dihalocycloalkanes exhibit a higher

dipole moment, which can lead to a higher boiling point compared to their trans counterparts.

However, the less efficient crystal lattice packing of the cis isomer often results in a lower

melting point.
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Property Predicted Value/Trend Rationale

Boiling Point
Slightly higher than the trans-

isomer
Higher dipole moment

Melting Point Lower than the trans-isomer Less efficient crystal packing

Solubility
Sparingly soluble in water,

soluble in organic solvents

Similar to other haloalkanes[1]

[2][3][4][5]

Haloalkanes are generally soluble in nonpolar organic solvents due to the "like dissolves like"

principle, where the intermolecular forces (primarily London dispersion forces) are similar

between the solute and the solvent.[1][2] Their solubility in water is low because the energy

required to break the strong hydrogen bonds between water molecules is not sufficiently

compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[3][4][5]

Experimental Protocols
Detailed experimental protocols for the synthesis of 1,2-dibromocycloheptane are not widely

published. However, standard organic chemistry procedures for the bromination of alkenes can

be readily adapted.

Stereoselective Synthesis of trans-1,2-
Dibromocycloheptane
The synthesis of the trans-isomer is typically achieved through the electrophilic addition of

bromine to cycloheptene. This reaction proceeds via a bromonium ion intermediate, leading to

anti-addition of the bromine atoms.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or

carbon tetrachloride (CCl₄). Cool the solution in an ice bath (0 °C).

Bromine Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent to

the stirred cycloheptene solution. The characteristic red-brown color of bromine should
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disappear as it reacts. The addition should be dropwise to control the reaction temperature

and prevent side reactions.

Reaction Monitoring: Continue the addition until a faint persistent bromine color is observed,

indicating the complete consumption of the alkene.

Workup: After the reaction is complete, wash the organic solution with an aqueous solution of

sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and

then brine.

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by fractional distillation under reduced

pressure.

Stereoselective Synthesis of cis-1,2-
Dibromocycloheptane
The synthesis of the cis-isomer is more complex and typically involves a multi-step process to

achieve syn-addition of the bromine atoms. A common strategy involves the epoxidation of the

alkene followed by ring-opening.

Methodology:

Epoxidation: React cycloheptene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid,

m-CPBA) in an inert solvent like dichloromethane to form cycloheptene oxide.

Ring Opening: The epoxide is then opened with a bromide source. This can be a more

challenging step to control stereoselectively to the cis-dibromide. An alternative, though less

common, method for syn-dihydroxylation followed by conversion of the diol to the dibromide

might be considered. A more direct, but less common, method for syn-dibromination would

be required for a more efficient synthesis.

Purification: The resulting product mixture would require careful purification, likely through

column chromatography, to isolate the desired cis-1,2-dibromocycloheptane from any

trans-isomer and other byproducts.
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Spectroscopic Data
While specific, high-resolution spectra for 1,2-dibromocycloheptane are not readily available

in public databases, the expected spectroscopic features can be predicted based on the

analysis of analogous compounds.

Table 3: Predicted Spectroscopic Data for 1,2-Dibromocycloheptane
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Technique Predicted Features

¹H NMR

- Methine protons (CH-Br): Expected to appear

in the downfield region, likely between δ 3.5 and

4.5 ppm, due to the deshielding effect of the

adjacent bromine atoms. The chemical shift and

multiplicity will differ between the cis and trans

isomers due to their different dihedral angles

and magnetic environments.[6] - Methylene

protons (-CH₂-): A complex series of multiplets is

expected in the upfield region (δ 1.0 - 2.5 ppm).

¹³C NMR

- Carbons bearing bromine (C-Br): These

carbons will be significantly deshielded and are

expected to resonate in the range of δ 50-70

ppm.[7][8][9][10] - Other ring carbons: These will

appear at higher field (more upfield) compared

to the C-Br carbons.

IR Spectroscopy

An IR spectrum for trans-1,2-

dibromocycloheptane is available from the NIST

WebBook.[11] - C-H stretching: Strong

absorptions are expected just below 3000 cm⁻¹

for the sp³ C-H bonds. - CH₂ bending

(scissoring): An absorption around 1465 cm⁻¹ is

anticipated. - C-Br stretching: A characteristic

absorption in the fingerprint region, typically

between 500 and 700 cm⁻¹, is expected.

Mass Spectrometry

- Molecular Ion Peak (M⁺): A characteristic

isotopic pattern for two bromine atoms (M⁺,

M⁺+2, M⁺+4 in a ratio of approximately 1:2:1) is

expected at m/z values corresponding to the

molecular weight (256, 258, 260).[12] -

Fragmentation: Common fragmentation

pathways for haloalkanes include the loss of a

bromine atom (M-Br)⁺ and the loss of HBr (M-

HBr)⁺.[13][14][15]
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Visualizations

Cycloheptene

trans-1,2-DibromocycloheptaneBr₂, CH₂Cl₂
(anti-addition)

Cycloheptene Oxide

m-CPBA

cis-1,2-Dibromocycloheptane

HBr, then Br⁻
(ring opening)

Click to download full resolution via product page

Caption: Stereoselective synthesis pathways to cis- and trans-1,2-dibromocycloheptane.
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Caption: General experimental workflow for the synthesis and purification of 1,2-
dibromocycloheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1614812?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

